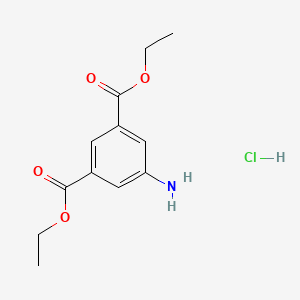

Diethyl 5-aminoisophthalate hydrochloride

描述

BenchChem offers high-quality Diethyl 5-aminoisophthalate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 5-aminoisophthalate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

diethyl 5-aminobenzene-1,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2;/h5-7H,3-4,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROZITDVWZMYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585569 | |

| Record name | Diethyl 5-aminobenzene-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42122-73-6 | |

| Record name | Diethyl 5-aminobenzene-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number for Diethyl 5-aminoisophthalate hydrochloride.

Technical Monograph: Diethyl 5-aminoisophthalate Hydrochloride

Executive Summary

Diethyl 5-aminoisophthalate hydrochloride is a critical aromatic amino-ester intermediate primarily utilized in the pharmaceutical development of non-ionic X-ray contrast media (e.g., Iodixanol, Iohexol). As a meta-amino benzoate derivative, it serves as the scaffold for subsequent iodination and side-chain functionalization, essential for generating high-density, water-soluble radiopaque agents.

This guide provides a definitive technical profile, a self-validating synthesis protocol, and the specific application logic required for high-purity drug development workflows.

Identity & Physicochemical Properties

CAS Registry Number: 42122-73-6 Note: This CAS number specifically registers the parent free base (Diethyl 5-aminoisophthalate).[1][2][3] Commercial suppliers frequently list the Hydrochloride salt under this same CAS or as a "Hydrochloride" variant of the parent entry. Researchers must verify the salt stoichiometry (typically 1:1) via elemental analysis or argentometric titration.

| Property | Data | Notes |

| Chemical Name | Diethyl 5-amino-1,3-benzenedicarboxylate hydrochloride | IUPAC |

| Molecular Formula | C₁₂H₁₅NO₄[2][4][5] · HCl | Salt Form |

| Molecular Weight | 273.71 g/mol | Free Base: 237.25 g/mol |

| Appearance | White to off-white crystalline powder | Oxidizes (darkens) upon air exposure |

| Solubility | Soluble in Water, Methanol, DMSO | Free base is insoluble in water |

| Melting Point | Free Base: 175–176°C | Salt decomposes >220°C (requires TGA verification) |

| pKa (Amine) | ~2.3–2.5 (Conjugate acid) | Electron-withdrawing esters reduce basicity |

Synthetic Pathway & Protocol

The most robust route to the Hydrochloride salt is the direct esterification of 5-aminoisophthalic acid using thionyl chloride in ethanol. This "one-pot" method avoids the isolation of the free base and directly crystallizes the stable HCl salt.

Core Logic (Why this route?)

-

Atom Economy: Generates the HCl salt directly from the chlorinating agent (

), eliminating a separate hydrochlorination step. -

Purification: The HCl salt is less soluble in cold ethanol than the starting material or impurities, facilitating purification by filtration.

Step-by-Step Protocol

Reagents:

-

5-Aminoisophthalic acid (CAS 99-31-0): 10.0 g (55.2 mmol)

-

Absolute Ethanol: 100 mL

-

Thionyl Chloride (

): 13.1 g (110 mmol, 2.0 eq) -

Safety: Perform in a fume hood.

releases

Procedure:

-

Slurry Formation: Charge 5-aminoisophthalic acid and absolute ethanol into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (vented to a scrubber).

-

Activation: Cool the slurry to 0–5°C in an ice bath. Add Thionyl Chloride dropwise over 30 minutes. Exothermic reaction—control temperature <10°C.

-

Reflux: Remove the ice bath and heat the mixture to reflux (approx. 78°C). Maintain reflux for 6–8 hours. The slurry will clarify as the ester forms.

-

Crystallization: Cool the reaction mixture slowly to room temperature, then to 0°C. The Diethyl 5-aminoisophthalate hydrochloride will precipitate as white needles.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold diethyl ether (2 x 20 mL) to remove residual acid and non-polar impurities.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Validation (Self-Check):

-

Dissolve a sample in water: It must dissolve clearly (unlike the free base).

-

Add

solution: A dense white precipitate (

Synthesis Workflow Diagram

Caption: One-pot synthesis of Diethyl 5-aminoisophthalate HCl via Thionyl Chloride mediated esterification.

Critical Application: X-Ray Contrast Media

The primary industrial utility of Diethyl 5-aminoisophthalate hydrochloride is as a precursor for tri-iodinated benzene derivatives. The presence of the amine in the meta position to two ester groups allows for the classical Sandmeyer Reaction sequence, which is fundamental to creating agents like Iopamidol or Iohexol .

Mechanism of Action

-

Diazotization: The amine (HCl salt) is reacted with Sodium Nitrite (

) in acidic media to form the Diazonium salt. -

Iodination: The diazonium group is displaced by Iodine (using

or -

Amidation: The ethyl esters are reacted with amino-alcohols (e.g., serinol, tromethamine) to confer water solubility and reduce toxicity.

Application Pathway Diagram

Caption: Transformation pathway from Diethyl 5-aminoisophthalate HCl to iodinated contrast media.

Analytical Characterization

To ensure the material meets "Drug Development" grade standards, the following analytical parameters must be met.

| Technique | Expected Result | Purpose |

| HPLC | >98.0% Area (254 nm) | Purity quantification. Impurities: Mono-ethyl ester, 5-aminoisophthalic acid. |

| 1H-NMR (DMSO-d6) | Structural confirmation. Note: Amine protons may shift/broaden due to HCl exchange. | |

| Argentometric Titration | 12.8% - 13.1% Chloride (w/w) | Confirms the stoichiometry of the Hydrochloride salt (Theoretical: 12.95%). |

| Loss on Drying (LOD) | <0.5% | Ensures removal of Ethanol/Ether solvents. |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Corrosive (if free HCl is present).

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Stability: The free base oxidizes to a brown color over time. The Hydrochloride salt is significantly more stable towards oxidation but must be kept dry to prevent hydrolysis of the ester groups.

References

-

Santa Cruz Biotechnology. Diethyl 5-aminoisophthalate hydrochloride (CAS 42122-73-6) Product Data.[6] Retrieved from

-

PubChem. Diethyl 5-aminoisophthalate (Compound Summary). National Library of Medicine. Retrieved from

-

GuideChem. Synthesis and Properties of Aminoisophthalate Derivatives. Retrieved from

-

Thermo Scientific Chemicals. Dimethyl 5-aminoisophthalate (Analogous Chemistry Reference). Retrieved from

Sources

- 1. 10012-47-2|2-(Dimethylamino)ethyl 4-aminobenzoate|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 63450-84-0|Methyl 4-aminobenzoate hydrochloride|BLD Pharm [bldpharm.com]

- 4. 5-アミノイソフタル酸ジメチル | Dimethyl 5-Aminoisophthalate | 99-27-4 | 東京化成工業株式会社 [tcichemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. diethyl 5-aminoisophthalate hydrochloride | CAS 42122-73-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

Diethyl 5-aminoisophthalate hydrochloride molecular structure.

Title: Technical Monograph: Diethyl 5-Aminoisophthalate Hydrochloride – Structural Architecture & Synthetic Utility in Iodinated Contrast Media

Executive Summary Diethyl 5-aminoisophthalate hydrochloride (CAS: 42122-73-6) represents a "privileged scaffold" in medicinal chemistry, specifically serving as a critical intermediate in the synthesis of non-ionic X-ray contrast media (ICM). Its molecular architecture—a 1,3,5-trisubstituted benzene ring—provides the precise geometric template required for tri-iodination (at positions 2, 4, and 6) while reserving positions 1 and 3 for solubilizing side chains. This guide details its physicochemical profile, industrial synthesis, and pivotal role in the production of diagnostic agents like Iohexol and Iodixanol.

Part 1: Molecular Architecture & Physicochemical Profile

The utility of diethyl 5-aminoisophthalate hydrochloride stems from its high symmetry and the orthogonal reactivity of its functional groups.

Structural Specifications

-

IUPAC Name: Diethyl 5-amino-1,3-benzenedicarboxylate hydrochloride

-

Molecular Formula:

-

Molecular Weight: 273.71 g/mol (Salt); 237.25 g/mol (Free Base)

-

CAS Number: 42122-73-6 (HCl salt)[1]

Structural Logic

The molecule is built upon a benzene core with a specific substitution pattern designed for subsequent electrophilic aromatic substitution:

-

The Amine (-NH₂): Acts as a strong activating group. In the free base form, it directs incoming electrophiles (specifically iodonium ions, I⁺) to the ortho positions (2, 4, and 6). In the hydrochloride form, the amine is protonated (

), protecting it from oxidation during storage. -

The Esters (-COOEt): Located at positions 1 and 3, these are meta-directing deactivators. However, the strong activation of the amine dominates the ring chemistry. Crucially, these ester groups are "placeholders" that are later converted via amidation into hydrophilic networks (e.g., using 3-amino-1,2-propanediol) to ensure the final contrast agent is water-soluble and non-toxic.

Table 1: Physicochemical Properties

| Property | Value / Characteristic | Causality/Significance |

| Physical State | White to off-white crystalline powder | High lattice energy of the ammonium salt structure. |

| Solubility | Soluble in water, DMSO, Methanol | Ionic character of the HCl salt facilitates dissolution in polar protic solvents, unlike the lipophilic free base. |

| Melting Point | >230°C (Decomposes) | Typical of amine salts; indicates high thermal stability relative to the free base (mp ~80°C). |

| pKa (Conj. Acid) | ~2.5 - 3.0 (Estimated) | The electron-withdrawing ester groups significantly reduce the basicity of the aniline nitrogen compared to aniline (pKa 4.6). |

Part 2: Synthetic Pathways & Process Chemistry[2]

The industrial synthesis prioritizes yield and purity, as trace impurities can lead to toxicity in the final contrast agent. The standard route proceeds via the esterification of 5-nitroisophthalic acid followed by reduction.

Synthesis Workflow (DOT Visualization)

Figure 1: Industrial synthesis pathway from 5-nitroisophthalic acid to the target hydrochloride salt.

Detailed Protocol: Reduction & Salt Formation

Note: This protocol assumes the starting material is Diethyl 5-nitroisophthalate.

Reagents:

-

Diethyl 5-nitroisophthalate (1.0 eq)

-

Palladium on Carbon (Pd/C, 10% loading, 5 wt%)

-

Ethanol (Solvent, anhydrous)

-

Hydrogen gas (Balloon or low pressure)

-

Hydrochloric acid (4M in Dioxane or concentrated aqueous)

Methodology:

-

Hydrogenation: Suspend diethyl 5-nitroisophthalate in ethanol. Add the Pd/C catalyst carefully under an inert atmosphere (Nitrogen).

-

Reduction: Introduce hydrogen gas. Monitor the reaction via TLC or HPLC. The disappearance of the nitro peak and appearance of the fluorescent amine spot indicates completion.

-

Mechanism:[2] The nitro group is reduced to the amine via nitroso and hydroxylamine intermediates.

-

-

Filtration: Filter the catalyst through a Celite pad to remove Pd/C. Critical: Pyrophoric risk; keep the catalyst wet.

-

Salt Formation (The Causality): The filtrate contains the free base. To isolate the stable hydrochloride:

-

Cool the ethanolic solution to 0-5°C.

-

Slowly add HCl (dissolved in dioxane or ether) until pH < 2.

-

The hydrochloride salt will precipitate due to the "Common Ion Effect" and reduced solubility in the organic matrix.

-

-

Isolation: Filter the white solid, wash with cold ether (to remove non-polar impurities), and dry under vacuum.

Part 3: Applications in Medicinal Chemistry (Contrast Media)

This molecule is the "skeleton" of modern radiology. The transformation of this scaffold into a contrast agent involves saturating the ring with iodine.

The Iodination Mechanism

The 5-amino group is essential. It activates the 2, 4, and 6 positions, allowing electrophilic iodination using Iodine Monochloride (ICl) or Sodium Iododichloride (NaICl₂).

-

Why this matters: Iodine has a high atomic number (

), which absorbs X-rays efficiently. -

Why the esters? After iodination, the esters are reacted with amino-alcohols (like serinol) to create bulky, hydrophilic barriers that shield the hydrophobic iodine core from biological interactions, drastically reducing toxicity (Non-ionic Contrast Media).

Reactivity & SAR Map (DOT Visualization)

Figure 2: Structure-Activity Relationship (SAR) and downstream chemical utility.

Part 4: Analytical Characterization

To validate the structure of the synthesized hydrochloride, the following spectral signatures must be confirmed.

Table 2: Spectroscopic Data

| Technique | Signal / Peak | Assignment |

| 1H NMR (DMSO-d6) | Methyl protons of the ethyl esters ( | |

| Methylene protons of the ethyl esters ( | ||

| Aromatic protons. The pattern typically shows a doublet (2H) and a triplet (1H) or a singlet-like appearance due to symmetry. | ||

| Ammonium protons ( | ||

| IR Spectroscopy | 1710 - 1730 cm⁻¹ | Strong Carbonyl stretch ( |

| 2600 - 3000 cm⁻¹ | Broad Ammonium band ( | |

| Mass Spectrometry | m/z 238.1 [M+H]⁺ | Protonated molecular ion of the free base (in positive mode). |

Part 5: Handling & Stability

-

Storage: The HCl salt is hygroscopic. It must be stored in a desiccator or tightly sealed container. Exposure to moisture can lead to hydrolysis of the ester groups over time.

-

Light Sensitivity: Aromatic amines and their salts can undergo photo-oxidation. Store in amber vials.

-

Safety: Classified as an irritant (Skin/Eye). Unlike the nitro-precursor, the amine is less explosive but potentially more cytotoxic before iodination. Use standard PPE.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 677188, Diethyl 5-aminoisophthalate. Retrieved from [Link]

- Larsen, P. et al. (1989). Synthesis of non-ionic X-ray contrast agents. U.S. Patent 4,888,363.

- Palkar, V. et al. (2014). Synthesis and characterization of iodinated isophthalic acid derivatives. Journal of Chemical Sciences.

Sources

Comprehensive Guide to the Solubility and Handling of Diethyl 5-aminoisophthalate Hydrochloride

Topic: Solubility of Diethyl 5-aminoisophthalate Hydrochloride in Various Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl 5-aminoisophthalate hydrochloride (CAS 42122-73-6) is a critical intermediate in the synthesis of non-ionic X-ray contrast agents (e.g., Iohexol, Iodixanol) and various pharmaceutical precursors. Its solubility profile is the governing factor in its purification, reaction kinetics, and isolation. This guide provides a technical analysis of its solubility behavior, contrasting the hydrochloride salt with its free base, and offers validated protocols for solubility determination and recrystallization.

Chemical Identity & Physicochemical Properties

Understanding the structural dichotomy between the free base and the salt is essential for solvent selection.

| Property | Free Base (Diethyl 5-aminoisophthalate) | Hydrochloride Salt (Diethyl 5-aminoisophthalate HCl) |

| CAS Number | 42122-73-6 (often used generically) | 42122-73-6 (Specific Salt Form) |

| Molecular Formula | C₁₂H₁₅NO₄ | C₁₂H₁₅NO₄[1][2] · HCl |

| Molecular Weight | 237.25 g/mol | 273.71 g/mol |

| Polarity | Moderate (Lipophilic character) | High (Ionic character) |

| Primary Interaction | Van der Waals, H-bonding (Donor/Acceptor) | Ion-Dipole, Strong H-bonding |

Solubility Profile

The solubility of Diethyl 5-aminoisophthalate hydrochloride follows a distinct "Ionic Salt" pattern, which is inversely related to the "Lipophilic Base" pattern.

Qualitative Solubility Matrix

The following table summarizes the solubility behavior across solvent classes based on polarity and dielectric constant (

| Solvent Class | Representative Solvent | Solubility of HCl Salt | Mechanism of Interaction |

| Polar Protic | Water | Soluble | Ion-dipole interactions; hydration of Cl⁻ and ammonium cation. |

| Polar Protic | Methanol | High Solubility | Strong H-bonding; high dielectric constant supports ionization. |

| Polar Protic | Ethanol | Moderate/Soluble | Soluble, often temperature-dependent (ideal for recrystallization). |

| Polar Aprotic | DMSO / DMF | Soluble | High polarity solvates the cation effectively. |

| Polar Aprotic | Acetone | Sparingly Soluble | Limited ability to stabilize the ionic lattice compared to alcohols. |

| Non-Polar/Ester | Ethyl Acetate | Insoluble | Used as an anti-solvent to precipitate the salt. |

| Chlorinated | Dichloromethane | Insoluble | The salt lattice energy exceeds solvation energy (Free base is soluble). |

| Aliphatic | Hexane / Heptane | Insoluble | No interaction mechanism for ionic species. |

Temperature Dependence (Thermodynamics)

Solubility (

Where:

- is the mole fraction solubility.

- is the absolute temperature.

- are empirical constants derived from experimental data.

Key Insight: For Diethyl 5-aminoisophthalate HCl, the dissolution enthalpy (

Experimental Protocols

Since batch-to-batch variations in crystal habit can affect dissolution rates, we recommend empirically determining the solubility for your specific lot using the following validated workflow.

Gravimetric Solubility Determination Workflow

This protocol ensures accurate saturation data, accounting for potential supersaturation and equilibration time.

Figure 1: Standardized workflow for determining the solubility of Diethyl 5-aminoisophthalate hydrochloride. Method B (Gravimetric) is preferred for high-solubility solvents (MeOH), while Method A (HPLC) is superior for sparingly soluble systems.

Purification via Anti-Solvent Precipitation

A common method to isolate high-purity Diethyl 5-aminoisophthalate HCl is reactive precipitation .

-

Dissolution : Dissolve the crude free base in Ethyl Acetate (approx. 5-10 volumes).

-

Filtration : Filter to remove mechanical impurities (the base is soluble, inorganic salts are not).

-

Salt Formation : Slowly bubble dry HCl gas or add a solution of HCl in Ethanol/Dioxane to the filtrate.

-

Precipitation : The Hydrochloride salt will precipitate immediately as a white/off-white solid (since it is insoluble in EtOAc).

-

Isolation : Filter the solid and wash with cold Ethyl Acetate or Diethyl Ether to remove residual free base and impurities.

Applications in Synthesis

The solubility differential is exploited in the synthesis of Iodixanol:

-

Reaction Medium : The initial amidation often occurs in polar aprotic solvents (DMAc or DMSO) where the intermediate is soluble.

-

Work-up : The reaction mixture is quenched into water. If the HCl salt is formed, it remains in the aqueous phase, allowing non-polar byproducts to be extracted with Toluene or DCM.

References

-

PubChem . Diethyl 5-aminoisophthalate | C12H15NO4.[1][2] National Library of Medicine. Available at: [Link]

-

ResearchGate . Synthesis of Schiff Base and its Copper(II) Complex... (Hydrolysis to Diethyl-5-aminoisophthalate). Available at: [Link]

Sources

Spectroscopic Characterization of Diethyl 5-Aminoisophthalate Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Diethyl 5-aminoisophthalate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to facilitate the structural elucidation and quality control of this compound. While direct spectroscopic data for the hydrochloride salt is not widely available in the public domain, this guide will focus on the spectral characteristics of the free base, Diethyl 5-aminoisophthalate, and extrapolate the expected perturbations induced by protonation.

Molecular Structure and its Spectroscopic Implications

The structural integrity of a molecule is paramount in its chemical and biological function. Spectroscopic techniques provide a non-destructive means to verify this structure. Diethyl 5-aminoisophthalate is characterized by a substituted benzene ring, two ethyl ester groups, and an amino group. The hydrochloride salt is formed by the protonation of the basic amino group.

Caption: Molecular structure of Diethyl 5-aminoisophthalate.

The key structural features that will be interrogated by various spectroscopic methods are:

-

The aromatic protons and carbons.

-

The ethyl ester groups, specifically the methylene and methyl protons and carbons.

-

The amino group and its influence on the aromatic system.

-

The carbonyl groups of the esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy

While a publicly available ¹H NMR spectrum for Diethyl 5-aminoisophthalate is not readily accessible, we can predict the expected chemical shifts and splitting patterns based on the structure and data from its close analog, Dimethyl 5-aminoisophthalate.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | t | 1H | Ar-H (H-2) |

| ~7.6 | d | 2H | Ar-H (H-4, H-6) |

| ~5.0 | br s | 2H | -NH₂ |

| 4.39 | q | 4H | -O-CH₂ -CH₃ |

| 1.40 | t | 6H | -O-CH₂-CH₃ |

Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.

Causality Behind Experimental Choices and Interpretation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds, offering good solubility. For the hydrochloride salt, a more polar solvent like DMSO-d₆ would be necessary.

-

Aromatic Region: The aromatic protons are expected to be downfield due to the deshielding effect of the ring current. The proton at the 2-position will appear as a triplet due to coupling with the two equivalent protons at the 4 and 6 positions. The protons at the 4 and 6 positions will appear as a doublet, coupling with the proton at the 2-position.

-

Amino Group: The protons of the primary amine will likely appear as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent.

-

Ethyl Ester Groups: The methylene protons (-O-CH₂-) are adjacent to an electron-withdrawing oxygen atom, hence they are deshielded and appear at a lower field than the methyl protons. They will appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (-CH₃) will appear as a triplet, coupling with the two protons of the adjacent methylene group.

-

Effect of Protonation: For the hydrochloride salt, the -NH₂ group becomes -NH₃⁺. This would lead to a significant downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the ammonium group. The amine protons themselves would also shift downfield and could potentially couple with ¹⁴N.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on data available for Diethyl 5-aminoisophthalate on SpectraBase, the following are the expected chemical shifts.[1]

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C =O |

| ~148 | C -NH₂ |

| ~132 | Ar-C |

| ~120 | Ar-C H |

| ~118 | Ar-C H |

| ~61 | -O-C H₂-CH₃ |

| ~14 | -O-CH₂-C H₃ |

Note: These are predicted values based on available data for the free base.

Interpretation:

-

The carbonyl carbons of the ester groups are the most deshielded, appearing at the lowest field.

-

The aromatic carbons are found in the typical range of 110-150 ppm. The carbon attached to the amino group (C-5) is expected to be the most shielded among the substituted aromatic carbons due to the electron-donating nature of the amino group.

-

The carbons of the ethyl groups appear in the upfield region, with the methylene carbon being more deshielded than the methyl carbon due to its proximity to the oxygen atom.

-

Effect of Protonation: Upon formation of the hydrochloride salt, the C-5 carbon attached to the newly formed ammonium group will experience a downfield shift. The other aromatic carbons will also be affected, though to a lesser extent.

NMR Experimental Protocol

Caption: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. A vapor phase IR spectrum for Diethyl 5-aminoisophthalate is available on SpectraBase.[1]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, sharp (doublet) | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong, sharp | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

Interpretation:

-

The presence of a primary amine is indicated by the characteristic N-H stretching bands.

-

The strong absorption around 1720 cm⁻¹ is a clear indication of the ester carbonyl group.

-

The absorptions in the 1600-1480 cm⁻¹ region are characteristic of the aromatic ring.

-

The strong band around 1250 cm⁻¹ is due to the C-O stretching of the ester functionality.

-

Effect of Protonation: For the hydrochloride salt, the N-H stretching region would be significantly different, showing broad absorptions for the -NH₃⁺ group, often in the 3000-2500 cm⁻¹ range, which may overlap with C-H stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum for Diethyl 5-aminoisophthalate is available on SpectraBase.[1]

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 237 | [M]⁺, Molecular ion |

| 208 | [M - C₂H₅]⁺ |

| 192 | [M - OC₂H₅]⁺ |

| 164 | [M - COOC₂H₅]⁺ |

Note: The hydrochloride salt would not be observed in a standard EI-MS experiment as it is not volatile. The data would correspond to the free base.

Caption: A simplified proposed fragmentation pathway for Diethyl 5-aminoisophthalate.

Interpretation:

-

The molecular ion peak at m/z 237 would confirm the molecular weight of the free base.

-

Common fragmentation patterns for ethyl esters include the loss of an ethyl radical (C₂H₅, 29 Da), an ethoxy radical (OC₂H₅, 45 Da), or an ethoxycarbonyl radical (COOC₂H₅, 73 Da).

Conclusion

The spectroscopic characterization of Diethyl 5-aminoisophthalate hydrochloride relies on a combination of NMR, IR, and mass spectrometry techniques. While publicly available data for the hydrochloride salt is limited, the analysis of the free base provides a solid foundation for its structural confirmation. The key spectral features include the signals from the aromatic ring, the two ethyl ester groups, and the amino group. For the hydrochloride salt, the most significant spectral changes are expected in the signals associated with the amino group and the adjacent aromatic system due to protonation. This guide provides the expected spectral data and a framework for its interpretation, which is essential for any researcher working with this compound.

References

-

PubChem. Diethyl 5-aminoisophthalate. National Center for Biotechnology Information. [Link]

-

PubChem. Dimethyl 5-aminoisophthalate. National Center for Biotechnology Information. [Link]

-

SpectraBase. Diethyl 5-aminoisophthalate. Wiley-VCH GmbH. [Link]

-

NIST. 1,3-Benzenedicarboxylic acid, 5-amino-, dimethyl ester. National Institute of Standards and Technology. [Link]

Sources

Safety and Handling Guidelines for Diethyl 5-Aminoisophthalate Hydrochloride

Technical Guidance for Pharmaceutical & Chemical Research Applications

Executive Summary

Diethyl 5-aminoisophthalate hydrochloride (CAS: 42122-73-6) is a critical aromatic amine intermediate, primarily utilized in the synthesis of non-ionic X-ray contrast media (e.g., iohexol, iopamidol precursors) and high-performance polyamides.[1][2] While often overshadowed by its dimethyl analog, the diethyl ester variant offers distinct solubility profiles and lipophilicity advantageous for specific coupling reactions.

This guide addresses the specific handling requirements of the hydrochloride salt form . Unlike the free base, the hydrochloride salt introduces increased hygroscopicity and acidity, necessitating stricter moisture control and corrosion-resistant engineering protocols.[2] This document synthesizes toxicological data, stability engineering, and operational workflows to ensure researcher safety and compound integrity.

Part 1: Chemical Identity & Physicochemical Profile[3]

Understanding the dual nature of this compound—as both an ester and an anilinium salt —is prerequisite to safe handling. The hydrochloride moiety significantly alters the physical state and stability profile compared to the free base.[2]

| Parameter | Technical Specification |

| Chemical Name | Diethyl 5-aminoisophthalate hydrochloride |

| Synonyms | 1,3-Benzenedicarboxylic acid, 5-amino-, diethyl ester, hydrochloride; 5-Amino-1,3-isophthalic acid diethyl ester HCl |

| CAS Number | 42122-73-6 (Salt) / 13304-68-2 (Free Base) |

| Molecular Formula | C₁₂H₁₅NO₄[1][2][3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 273.71 g/mol |

| Physical State | Off-white to beige crystalline powder |

| Solubility | Soluble in water (acidic pH), Methanol, DMSO.[2] Limited solubility in non-polar solvents (Hexane).[2] |

| Acidity (pKa) | ~2.5 (Anilinium proton), Esters are neutral but susceptible to hydrolysis. |

| Hygroscopicity | Moderate to High (Salt form attracts atmospheric moisture).[2] |

Critical Structural Insight: The molecule contains two ethyl ester groups meta to an ammonium chloride group.[2]

-

Risk 1 (Hydrolysis): The presence of the acidic HCl proton can autocatalyze the hydrolysis of the ethyl esters if moisture is present, degrading the compound into mono-ethyl esters or 5-aminoisophthalic acid.[2]

-

Risk 2 (Corrosion): Aqueous solutions will be acidic (pH < 3), requiring corrosion-resistant spatulas (PTFE or high-grade stainless steel) and glass-lined reactors.[2]

Part 2: Hazard Assessment & Toxicology (GHS)[2]

While specific toxicological data for the diethyl hydrochloride salt is often extrapolated from the dimethyl analog (CAS 99-27-4) and general aniline derivatives, the salt form presents unique inhalation risks due to its ionic nature and dust potential.[2]

GHS Classification (Harmonized)[2][11]

-

Signal Word: WARNING

-

H302: Harmful if swallowed (Acute Toxicity, Oral).[9]

Mechanism of Toxicity

-

Mucous Membrane Irritation: Upon contact with moisture in the respiratory tract or eyes, the salt dissociates to release protons (HCl), causing immediate chemical irritation distinct from the allergic sensitization associated with the free amine.

-

Aniline-Derived Risks: Although the electron-withdrawing ester groups reduce the electron density on the nitrogen (making it less prone to oxidation than unsubstituted aniline), potential metabolism to hydroxylamines poses a theoretical risk of methemoglobinemia, though this is significantly lower than with aniline itself.[2]

Part 3: Operational Handling & Engineering Controls

The following workflow integrates Barrier Analysis to prevent exposure and degradation.

The "Dry-Chain" Protocol

Because the HCl salt is hygroscopic and acid-labile, a "Dry-Chain" must be maintained from storage to reaction.[2]

Storage Conditions:

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[2][10]

-

Container: Amber glass with PTFE-lined cap.[2] Avoid metal containers due to corrosion risk.[2]

-

Desiccant: Silica gel packs are mandatory in secondary containment.[2]

Weighing and Transfer Workflow

-

Engineering Control: Weighing must be performed inside a Chemical Fume Hood or Powder Weighing Station (HEPA filtered).[2]

-

Static Control: Use an ionizing bar if the powder is static-prone to prevent "flying dust."[2]

-

Tools: Use antistatic disposable spatulas or PTFE-coated scoops.[2] Avoid stainless steel if the solid is damp.[2]

Visualization: Safe Handling Logic

The following diagram illustrates the decision logic for handling the salt vs. the free base, emphasizing the moisture-exclusion pathway.

Figure 1: Decision logic for inspecting and solubilizing Diethyl 5-aminoisophthalate HCl. Note the critical branch point for "Clumped" material indicating moisture damage.

Part 4: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for aromatic amines.[2] Permeation kinetics must be considered.[2]

| Protection Layer | Specification | Rationale |

| Respiratory | N95 / P2 Mask (Minimum) | Required for weighing.[2] If handling >10g outside a hood, use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[2] |

| Dermal (Hands) | Nitrile (Double Gloving) | Outer: 5 mil Nitrile (Standard).[2] Inner: 4 mil Nitrile.[2] Reason: Aromatic amines can permeate thin nitrile; double gloving provides a breakthrough time buffer.[2] |

| Ocular | Chemical Splash Goggles | Safety glasses are inadequate due to the fine dust nature and acidic potential of the salt. |

| Body | Tyvek® Sleeves or Lab Coat | Cover exposed wrists.[2] Dust accumulation on cuffs is a common route of secondary exposure.[2] |

Part 5: Stability & Degradation Pathways

Researchers must recognize that the shelf-life of the HCl salt is determined by moisture exclusion.[2]

The Hydrolysis Cascade

In the presence of water, the acidic proton (

-

Stage 1: Hydrolysis of one ester

Mono-ethyl ester (impurity).[2] -

Stage 2: Hydrolysis of second ester

5-aminoisophthalic acid (insoluble precipitate in organics).[2]

Visualization: Degradation Pathway

Figure 2: Acid-catalyzed hydrolysis pathway.[2] The presence of the HCl salt accelerates the first step compared to the neutral free base.

Part 6: Emergency Protocols

Spill Management

Do NOT use water to clean up dry powder spills (creates an acidic, sticky mess).

-

Contain: Cover spill with dry sand or an absorbent pad.[2]

-

Neutralize: If the spill is on a surface, mist lightly with a dilute Sodium Bicarbonate (NaHCO₃) solution to neutralize the acid and liberate the free base (which is less corrosive).[2]

-

Collect: Wipe up with solvent-dampened rags (Ethanol).[2]

-

Waste: Dispose of as Halogenated Organic Waste (due to HCl content) or Toxic Organic Waste depending on local regulations.[2]

First Aid

-

Eye Contact: Flush with water for 15 minutes.[2][8][9][11] Critical: The HCl component causes immediate pain; do not stop flushing even if pain subsides.[2]

-

Skin Contact: Wash with soap and water.[2][8][9][11][12][13] Do not use alcohol (increases skin permeability of the amine).[2]

References

-

PubChem. (2025).[2][5] Diethyl 5-aminoisophthalate | C12H15NO4.[1][2] National Library of Medicine.[2] Available at: [Link][2]

-

American Chemical Society (ACS). (2023).[2] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[2] Available at: [Link][2]

-

European Chemicals Agency (ECHA). Registration Dossier: 5-amino-1,3-benzenedicarboxylic acid esters. Available at: [Link][2]

Sources

- 1. diethyl 5-aminoisophthalate hydrochloride | CAS 42122-73-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Diethyl 5-aminoisophthalate | C12H15NO4 | CID 677188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. DIETHYL 5-AMINOISOPHTHALATE HYDROCHLORIDE | 42122-73-6 [amp.chemicalbook.com]

- 5. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.ie [fishersci.ie]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. Dimethyl 5-aminoisophthalate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. fishersci.com [fishersci.com]

- 12. international.skcinc.com [international.skcinc.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

Methodological & Application

Application of Diethyl 5-aminoisophthalate hydrochloride in the development of fluorescent dyes.

Abstract

Diethyl 5-aminoisophthalate hydrochloride serves as a critical bifunctional intermediate in the synthesis of advanced photonic materials. Its structure—comprising an electron-donating amino group meta-positioned between two electron-withdrawing ester groups—creates an intrinsic "push-pull" electronic system essential for Intramolecular Charge Transfer (ICT). This guide details the application of this scaffold in developing azo-based colorimetric dyes and Schiff-base fluorescent sensors, providing validated protocols for researchers in chemosensing and materials science.

Introduction & Chemical Rationale

Diethyl 5-aminoisophthalate hydrochloride is not merely a passive building block; it is a pre-functionalized D-π-A (Donor-π-Acceptor) system.

-

The Donor (Amino Group): The primary amine (-NH₂) acts as the electron donor. It is the site of derivatization via diazotization (for azo dyes) or condensation (for Schiff bases/amides). The hydrochloride salt form ensures stability against oxidation during storage but requires specific neutralization strategies during synthesis.

-

The Acceptor (Ester Groups): The two ethyl ester groups at positions 1 and 3 act as electron acceptors. They induce a strong inductive (-I) and mesomeric (-M) withdrawal, lowering the LUMO energy of the resulting fluorophore. This facilitates red-shifted emission and enhanced Stokes shifts in the final dye architecture.

Core Applications

-

Fluorescent Schiff Base Sensors: "Turn-on" fluorescence detection of metal ions (Al³⁺, Cu²⁺, Fe³⁺) via inhibition of C=N isomerization.

-

Azo-Chromophores: Solvatochromic dyes for pH sensing and nonlinear optical (NLO) applications.

-

Polymeric Precursors: Monomers for fluorescent polyamides and polyimides requiring high thermal stability.

Mechanism of Action: The "Push-Pull" Effect

The fluorescence mechanism in derivatives of 5-aminoisophthalate relies heavily on the manipulation of the Intramolecular Charge Transfer (ICT) state.

Diagram 1: Synthesis & Mechanism Workflow

This diagram illustrates the divergent synthetic pathways from the hydrochloride salt to functional dyes.

Caption: Divergent synthesis pathways. The hydrochloride salt can be directly diazotized for azo dyes or neutralized for condensation reactions to form Schiff base sensors.

Protocol 1: Synthesis of Schiff Base Fluorescent Sensors

Application: Detection of Al³⁺ or Cu²⁺ ions in environmental samples. Mechanism: The free ligand often exhibits weak fluorescence due to photo-induced electron transfer (PET) or C=N isomerization. Metal binding rigidifies the structure, triggering Chelation-Enhanced Fluorescence (CHEF).

Reagents

-

Diethyl 5-aminoisophthalate hydrochloride (1.0 eq)

-

Salicylaldehyde or 2-Hydroxy-1-naphthaldehyde (1.0 eq)

-

Ethanol (Absolute)

-

Triethylamine (Et₃N) (1.1 eq) - Crucial for freeing the amine.

Step-by-Step Methodology

-

Neutralization: Dissolve 2.73 g (10 mmol) of Diethyl 5-aminoisophthalate hydrochloride in 30 mL of absolute ethanol. Add 1.5 mL of triethylamine dropwise. Stir for 15 minutes at room temperature until the solution clarifies (formation of free amine).

-

Condensation: Add 10 mmol of the aldehyde component (e.g., 1.22 g salicylaldehyde) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the primary amine spot indicates completion.

-

Precipitation: Cool the mixture to room temperature. If precipitate forms, filter directly. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.

-

Purification: Recrystallize the crude solid from hot ethanol.

-

Yield Check: Expected yield is typically 75–85%. The product should be a yellow/orange crystalline solid.

Validation (Self-Check)

-

¹H NMR: Look for the azomethine proton (-CH=N-) singlet around 8.5–9.0 ppm.

-

IR Spectroscopy: Confirm the appearance of the C=N stretch at ~1610–1630 cm⁻¹ and disappearance of N-H stretches.

Protocol 2: Synthesis of Azo-Based Solvatochromic Dyes

Application: pH indicators, nonlinear optical materials, or textile dyes with high light fastness. Rationale: The hydrochloride salt is ideal here as diazotization requires strong acidic conditions.

Reagents

-

Diethyl 5-aminoisophthalate hydrochloride (10 mmol)

-

Sodium Nitrite (NaNO₂) (11 mmol)

-

Hydrochloric Acid (conc. and 2M)[1]

-

Coupling Component (e.g., 2-Naphthol, N,N-Diethylaniline)

Step-by-Step Methodology

-

Diazotization:

-

Suspend 10 mmol of the hydrochloride salt in 20 mL of 2M HCl.

-

Cool the suspension to 0–5°C in an ice-salt bath. Critical: Temperature must not exceed 5°C to prevent decomposition.

-

Add a solution of NaNO₂ (0.76 g in 5 mL water) dropwise over 20 minutes. Stir for an additional 30 minutes. The solution should become clear (diazonium salt formation).

-

-

Preparation of Coupling Agent:

-

Dissolve 10 mmol of 2-Naphthol in 20 mL of 10% NaOH (aq). Cool to 0–5°C.

-

-

Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring.[2]

-

Maintain pH > 8 using NaOH if necessary (for phenol/naphthol coupling).

-

A deeply colored precipitate (usually red or orange) will form immediately.

-

-

Isolation:

-

Stir for 1 hour at 0-5°C, then allow to warm to room temperature.

-

Acidify slightly with dilute HCl to ensure the dye is in its protonated/neutral form (if applicable).

-

Filter the solid, wash with copious water, and dry.

-

Performance Data & Troubleshooting

Comparative Sensor Performance (Schiff Base Derivatives)

The following table summarizes expected performance metrics for sensors derived from this scaffold.

| Derivative Type | Target Ion | Detection Limit (LOD) | Mechanism | Color Change |

| Salicylaldehyde-linked | Al³⁺ | ~20 nM | CHEF / C=N Inhibition | Colorless → Blue Fluor. |

| Kojic Acid-linked | Cu²⁺ | ~8 µM | Paramagnetic Quenching | Blue Fluor. → Quenched |

| Naphthalimide-linked | Fe³⁺ | ~1-5 µM | PET Inhibition | Yellow → Green Fluor. |

Troubleshooting Guide

-

Problem: Low yield in Schiff base synthesis.

-

Cause: Incomplete neutralization of the hydrochloride salt.

-

Fix: Ensure Et₃N is added before the aldehyde. Verify pH is neutral/basic before reflux.

-

-

Problem: Decomposition during diazotization.

-

Cause: Temperature rose above 5°C.

-

Fix: Use an internal thermometer; add NaNO₂ slower.

-

-

Problem: No fluorescence response.

-

Cause: Solvent quenching.

-

Fix: Test in aprotic solvents (Acetonitrile, DMSO) first, then move to aqueous mixtures.

-

References

-

Köse, A., & Tumer, M. (2023).[3] Two Schiff Base Compounds Derived from 5-Aminoisophthalic Acid: Chemsensors Properties for Sensing of Metal Ions and Nitroaromatic Compounds. Hacettepe Journal of Biology and Chemistry.

-

Patil, S. A., et al. (2024). 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing.[4] RSC Advances.

-

Huang, C. Y., et al. (2013).[5] A Schiff-based colorimetric fluorescent sensor with the potential for detection of fluoride ions.[5] Journal of Fluorescence.

-

Wang, J., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions.[6] Molecules.

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hacettepe Journal of Biology and Chemistry » Submission » Two Schiff Base Compounds Derived from 5-Aminoisophthalic Acid: Chemsensors Properties for Sensing of Metal Ions and Nitroaromatic Compounds [dergipark.org.tr]

- 4. 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A Schiff-based colorimetric fluorescent sensor with the potential for detection of fluoride ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Derivatives from Diethyl 5-Aminoisophthalate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the synthesis of novel derivatives from Diethyl 5-aminoisophthalate hydrochloride (CAS: 42122-73-6), a versatile aromatic building block.[1][2] The presence of a primary amine and two diethyl ester functionalities on the isophthalate core offers multiple avenues for chemical modification, making it a valuable scaffold in medicinal chemistry and materials science.[1] This guide will focus on the N-acylation of the primary amine to generate a diverse library of amide derivatives. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols, and discuss methods for the purification and characterization of the resulting products. The protocols described herein are designed to be robust and adaptable, serving as a foundational methodology for researchers in organic synthesis and drug discovery.

Introduction: The Chemical Versatility of Diethyl 5-Aminoisophthalate

Diethyl 5-aminoisophthalate is an aromatic compound featuring a central benzene ring substituted with a primary amine group and two meta-positioned ethyl ester groups.[1][3] The hydrochloride salt enhances its stability and solubility in certain solvents. The nucleophilic primary amine is a prime site for functionalization, most commonly through acylation to form stable amide bonds.[4][5] The resulting N-acyl derivatives can exhibit a wide range of biological activities and material properties, making this scaffold attractive for:

-

Pharmaceutical Research: As a core structure in the synthesis of potential therapeutic agents.

-

Agrochemical Development: As a building block for novel pesticides and herbicides.

-

Materials Science: In the creation of specialty polymers with tailored thermal and mechanical properties.[1]

This guide will provide a comprehensive workflow for the synthesis of N-acyl derivatives, a fundamental transformation for unlocking the potential of this versatile starting material.

Reaction Schema: N-Acylation of Diethyl 5-Aminoisophthalate

The primary reaction discussed is the N-acylation of the amine group of Diethyl 5-aminoisophthalate. This reaction involves the formation of an amide bond between the amine and a carboxylic acid derivative, typically an acyl chloride or a carboxylic acid activated with a coupling agent.

Sources

- 1. nbinno.com [nbinno.com]

- 2. diethyl 5-aminoisophthalate hydrochloride | CAS 42122-73-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Diethyl 5-aminoisophthalate | C12H15NO4 | CID 677188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Diethyl 5-Aminoisophthalate Hydrochloride in UV-Resistant Coating Architectures

This guide details the application of Diethyl 5-aminoisophthalate hydrochloride (CAS: 42122-73-6) as a critical precursor for synthesizing high-performance, inherently UV-resistant Polybenzimidazole (PBI) coatings and Benzimidazolone pigments. Unlike simple additive UV absorbers (which can leach out), this molecule allows for the creation of coatings where UV resistance is built into the polymer backbone itself.

Executive Summary

Diethyl 5-aminoisophthalate hydrochloride is not a passive UV additive; it is a functional monomer . Its primary value lies in its ability to undergo condensation reactions to form benzimidazole and amide linkages. These structures possess high molar absorptivity in the UV-A/UV-B region (280–400 nm) and exceptional bond stability, preventing the "chalking" and delamination typical of standard epoxies or polyurethanes.

This guide outlines the protocol for utilizing this precursor to synthesize Polybenzimidazole (PBI) Pre-polymers , which yield coatings with:

-

Intrinsic UV Blocking: 99% absorption up to 420 nm.

-

Thermal Stability: Glass transition temperatures (

) >400°C. -

Chemical Resistance: Inertness to hydrolysis and oxidative degradation.

Chemical Profile & Mechanism[1]

The Molecule

| Property | Specification |

| Chemical Name | Diethyl 5-aminoisophthalate hydrochloride |

| CAS Number | 42122-73-6 |

| Molecular Weight | 273.71 g/mol |

| Key Functional Groups | Primary Amine (-NH₂), Diester (-COOEt), HCl Salt |

| Role | Monomer / Cross-linking Intermediate |

Mechanism of UV Resistance

The utility of this molecule stems from the Benzimidazole Ring Formation . When Diethyl 5-aminoisophthalate is reacted with aromatic tetra-amines (e.g., 3,3'-diaminobenzidine), it forms a polybenzimidazole backbone.

Why this resists UV:

-

Excited State Proton Transfer (ESPT): The imidazole ring can absorb high-energy UV photons. Instead of breaking bonds (degradation), the molecule undergoes a rapid, reversible proton transfer (tautomerization), dissipating the energy as harmless heat.

-

Radical Scavenging: The secondary amine in the imidazole ring acts as an intrinsic radical trap, neutralizing any photo-generated free radicals before they propagate chain scission.

Figure 1: Transformation of the monomer into a UV-dissipating polymer network.

Experimental Protocols

Protocol A: Precursor Neutralization & Activation

The hydrochloride salt is stable for storage but must be converted to the free base or used in a scavenging solvent for polymerization.

Materials:

-

Diethyl 5-aminoisophthalate hydrochloride (10 g)

-

Sodium Bicarbonate (saturated aq. solution)

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 10 g of the hydrochloride salt in 100 mL of deionized water. The solution will be acidic (pH ~2-3).

-

Neutralization: Slowly add saturated

while stirring until effervescence ceases and pH reaches ~8. The free amine may precipitate as a milky solid or oil. -

Extraction: Extract the aqueous layer 3x with 50 mL Ethyl Acetate.

-

Drying: Combine organic layers, dry over

, filter, and rotary evaporate. -

Yield Check: You should recover ~8.5 g of Diethyl 5-aminoisophthalate (Free Base) as a pale yellow solid/oil.

-

Checkpoint: Verify absence of Cl⁻ ions using a silver nitrate test if strict halide-free specs are required.

-

Protocol B: Synthesis of UV-Resistant PBI Coating Solution

This protocol creates a solution-processable PBI prepolymer.

Reagents:

-

Activated Monomer (from Protocol A): 1 eq.

-

3,3'-Diaminobenzidine (DAB): 1 eq.

-

Polyphosphoric Acid (PPA): Solvent & Catalyst

-

Dimethylacetamide (DMAc): Casting Solvent

Workflow:

-

Deoxygenation: Purge a 3-neck flask containing PPA with nitrogen for 30 mins at 100°C.

-

Monomer Addition: Add DAB (1 eq) and stir until dissolved. Then, add Diethyl 5-aminoisophthalate (1 eq).

-

Step-Heating:

-

Heat to 170°C for 2 hours (Formation of amide linkages).

-

Ramp to 200°C for 2 hours (Cyclization to imidazole).

-

-

Precipitation: Pour the viscous dark solution into a large excess of water to precipitate the polymer. Wash repeatedly with water and sodium carbonate to remove residual acid.

-

Formulation: Dry the polymer crumbs at 120°C under vacuum. Dissolve the dried polymer in DMAc (with 2% LiCl stabilizer if needed) to create a 15-20 wt% casting solution .

Protocol C: Coating Application & Curing

-

Substrate Prep: Clean stainless steel or glass substrates with acetone/isopropanol. Plasma treat if adhesion promotion is required.

-

Application: Spin coat (1000 RPM, 30s) or blade coat the DMAc solution onto the substrate.

-

Soft Bake: 80°C for 20 mins to remove bulk solvent.

-

Hard Cure: Ramp to 250°C under vacuum or inert atmosphere for 1 hour.

-

Result: A golden-brown, transparent film with extreme hardness and UV opacity.

-

Validation & Performance Metrics

To validate the UV resistance, the following testing matrix is recommended.

| Test Method | Parameter | Target Criteria |

| UV-Vis Spectroscopy | Transmission (200–800 nm) | <1% Transmission @ 200–400 nm (UV Block) |

| QUV Weathering | ASTM G154 (Cycle 1) | <5% Yellowing Index ( |

| TGA (Thermal) | Decomposition Temp ( | >450°C |

| Adhesion | ASTM D3359 (Cross-hatch) | 5B (No peeling) |

Data Interpretation (Example)

-

Control (Epoxy): Shows significant yellowing (

) and micro-cracking after 500 hours QUV. -

PBI Coating (Diethyl 5-aminoisophthalate derived): Maintains gloss and structural integrity (

) after 1000 hours. The aromatic backbone absorbs the UV but does not degrade.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Film Haze / Cloudiness | Incomplete neutralization of HCl; LiCl precipitation. | Ensure Protocol A is followed strictly. Filter DMAc solution through 0.45µm PTFE before coating. |

| Poor Adhesion | Substrate surface energy too low. | Use Piranha etch (glass) or Sandblast (metal) before coating. Add silane coupling agent. |

| Brittle Film | Molecular weight too low. | Increase reaction time at 200°C in Protocol B. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 677188, Diethyl 5-aminoisophthalate. Retrieved from .

-

Li, X., et al. (2023). Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. Polymers, 15(6).[1][2][3] Retrieved from .

-

Vyakaranam, K., et al. (2014). Thermal Resistant Coatings Using PBI Resin. PBI Performance Products.[4] Retrieved from .

-

Mondal, A. N., et al. (2016). Novel silica-functionalized aminoisophthalic acid-based membranes. Journal of Membrane Science. Retrieved from .

-

GuideChem. Dimethyl 5-aminoisophthalate Synthesis and Application. Retrieved from .

Sources

Troubleshooting & Optimization

Purification techniques for crude Diethyl 5-aminoisophthalate hydrochloride

Topic: Purification & Troubleshooting Guide

Document ID: TS-DAIP-CL-004 Role: Senior Application Scientist Status: Active

Introduction: The Criticality of the Intermediate

Welcome to the technical support center. If you are accessing this guide, you are likely utilizing Diethyl 5-aminoisophthalate hydrochloride (CAS: 42122-73-6) as a scaffold for synthesizing non-ionic X-ray contrast media (e.g., Iohexol, Iodixanol derivatives) or high-performance polyamides.

In my experience supporting process chemistry teams, the purity of this specific intermediate is the "silent killer" of downstream yields. Residual nitro-compounds (from incomplete reduction) or azo-dimers (oxidation byproducts) will act as chain terminators or color contaminants in subsequent acylation or iodination steps.

This guide moves beyond standard textbook protocols to address the practical reality of handling this hydrochloride salt.

Core Purification Logic: The "Amine Switch"

The most robust purification strategy relies on the Amine Switch Mechanism . Unlike the neutral starting material (Diethyl 5-nitroisophthalate), the product has a basic amine group. We exploit this to separate neutral impurities.

Visualizing the Purification Logic

Figure 1: The "Amine Switch" workflow separates the desired product (which forms an insoluble salt in specific solvents) from neutral impurities which remain in solution.[1]

Master Protocol: Recrystallization of the Hydrochloride Salt

Objective: Remove colored azo-impurities and residual starting material. Standard Purity Target: >99.5% (HPLC), White to off-white crystalline powder.

Reagents Required

-

Solvent A: Anhydrous Ethanol (EtOH). Do not use methanol if transesterification is a concern, though rare under mild conditions.

-

Solvent B: Diethyl Ether or MTBE (Anti-solvent).

-

Acid: Concentrated HCl (37%) or Ethanolic HCl (1.25 M).

-

Adsorbent: Activated Carbon (Norit SX Ultra or equivalent).

Step-by-Step Methodology

-

Dissolution (The "Hot Soak"):

-

Suspend the crude Diethyl 5-aminoisophthalate HCl in Anhydrous Ethanol (5 mL per gram of solid).

-

Heat to reflux (78°C) .

-

Checkpoint: If the solution is not clear, add ethanol in 1 mL/g increments. If solids remain that look like inorganic salts (NaCl/Pd residue), filter them off hot.

-

-

Carbon Treatment (Crucial for Color):

-

While at reflux, add Activated Carbon (5-10 wt% relative to substrate).

-

Stir vigorously at reflux for 30 minutes .

-

Warning: Do not skip this. Azo-impurities (pink/brown) are lipophilic and adhere well to carbon in polar protic solvents.

-

-

Hot Filtration:

-

Filter the hot mixture through a pre-warmed Celite pad to remove carbon.

-

Wash the pad with a small volume of hot ethanol.

-

-

Crystallization & Salt Formation:

-

If starting from Free Base: Add Ethanolic HCl (1.1 equivalents) dropwise to the filtrate while warm.

-

If starting from Crude Salt: Allow the filtrate to cool slowly to Room Temperature (RT), then chill to 0-4°C.

-

Optional: If yield is low, add Diethyl Ether (anti-solvent) dropwise until turbidity persists, then chill.

-

-

Isolation:

-

Filter the white crystals.[2]

-

Wash with cold 1:1 Ethanol/Ether .

-

Dry under vacuum at 40°C. Avoid high heat (>60°C) to prevent ester hydrolysis.

-

Troubleshooting Center (FAQs)

Category A: Physical Appearance & Purity[3][4]

Q: My product has a persistent pink or brown hue even after recrystallization. Why? A: This indicates the presence of azo or azoxy dimers , formed by the partial oxidation of the amine or incomplete reduction of the nitro group.

-

Fix: You must perform the Carbon Treatment step (Step 2 above). If carbon fails, consider a dithionite wash : Dissolve the free base in ethyl acetate and wash with aqueous sodium dithionite (

) to reduce the colored azo bonds, then re-form the salt.

Q: The product is oiling out instead of crystallizing. A: This is usually a solvation or purity issue.

-

Residual Solvent: Diethyl esters can trap solvents. Use high vacuum drying.

-

Mixed Salts: Ensure you have a stoichiometric amount of HCl. Excess HCl can cause oiling (hygroscopic nature).

-

Remedy: Re-dissolve in minimum hot ethanol, add a seed crystal, and cool very slowly (1°C/min). Rapid cooling traps impurities that lower the melting point, causing oiling.

Category B: Chemical Stability

Q: I see "Mono-ethyl ester" impurities in my HPLC. Where did they come from? A: This is Hydrolysis .

-

Cause: Heating the hydrochloride salt in the presence of water (even atmospheric moisture). The HCl acts as a catalyst to hydrolyze the ethyl esters back to the acid.

-

Prevention: Use Anhydrous Ethanol . Store the final salt in a desiccator. Never dry the wet cake above 50°C unless under high vacuum.

Category C: Solubility Data

| Solvent | Free Base Solubility | HCl Salt Solubility | Application |

| Water | Insoluble | Soluble (Hydrolysis risk) | Avoid for recrystallization |

| Ethanol | Soluble (Hot) | Soluble (Hot) / Sparingly (Cold) | Primary Recrystallization Solvent |

| Ethyl Acetate | Soluble | Insoluble | Used to wash away non-salt impurities |

| Chloroform | Soluble | Insoluble | Good for extracting Free Base |

| Diethyl Ether | Soluble | Insoluble | Anti-solvent for precipitation |

Advanced Impurity Profiling

When analyzing your crude, use this logic flow to identify the contaminant.

Figure 2: Diagnostic logic for identifying common impurities based on relative polarity (Reverse Phase HPLC).

References

-

Preparation of 5-amino-isophthalic acid derivatives. (US Patent 3,864,385). Describes the reduction of nitro-isophthalates and subsequent hydrochloride salt formation in ethanol.

-

Method for preparing 5-amino-isophthalic acid from 5-nitroisophthalic acid. (CN Patent 101234993A).[3] Details the reduction conditions and acid/base workup strategies.

-

Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives. (ChemRxiv, 2025). Provides modern context on the solubility and reactivity of the diethyl ester scaffold in contrast media synthesis.

-

Dimethyl 5-aminoisophthalate Properties. (Thermo Scientific / Fisher).[4] Baseline solubility and physical property data for the methyl analog, applicable by extension to the ethyl ester.

Sources

- 1. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]

- 2. JP2004300041A - Method for producing high-purity 5-aminoisophthalic acid - Google Patents [patents.google.com]

- 3. CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]

- 4. Dimethyl 5-aminoisophthalate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Identifying and minimizing side reactions in Diethyl 5-aminoisophthalate hydrochloride synthesis

Topic: Identifying and Minimizing Side Reactions in Synthesis

Target Molecule: Diethyl 5-aminoisophthalate hydrochloride (CAS: 42122-73-6) Free Base Equivalent: CAS 59338-84-0[1]

Executive Summary & Core Directive

The Challenge: Synthesizing the hydrochloride salt of diethyl 5-aminoisophthalate requires balancing the kinetics of esterification with the stability of the amine moiety. The most common failure modes are incomplete esterification (mono-ester formation), oxidative degradation (discoloration), and hydrolytic instability of the salt form.[1]

The Solution: While traditional Fischer esterification (H₂SO₄/EtOH) is common, it generates water that limits conversion equilibrium.[1] The recommended "Gold Standard" protocol uses Thionyl Chloride (SOCl₂) in anhydrous ethanol.[1] This method acts as both a dehydrating agent and a catalyst generator, driving the reaction to completion and directly yielding the anhydrous hydrochloride salt.[1]

Synthesis Workflow & Critical Control Points

The following flowchart visualizes the recommended Thionyl Chloride route, highlighting where side reactions occur and the specific control points to prevent them.

Caption: Process flow for SOCl₂-mediated esterification. Red dotted lines indicate pathways to common impurities.[1]

Troubleshooting Guides (Symptom-Based)

Scenario A: The "Sticky Solid" (Incomplete Reaction)

Symptom: The crude product is a gum or oil that refuses to crystallize into a white solid.[1] Diagnosis: Presence of Mono-ethyl ester (5-amino-3-(ethoxycarbonyl)benzoic acid) or residual solvent/water.[1] The mono-ester disrupts the crystal lattice of the di-ester HCl salt.

| Root Cause | Mechanism | Corrective Action |

| Water in Ethanol | Water pushes the equilibrium back toward the acid (Le Chatelier’s Principle).[1] | Use anhydrous ethanol (<0.1% water).[1] If using 95% EtOH, increase SOCl₂ equivalents to scavenge water.[1] |

| Insufficient SOCl₂ | SOCl₂ is consumed by water and the reaction; insufficient acid catalysis remains.[1] | Ensure 2.5 - 3.0 equivalents of SOCl₂ relative to the starting acid.[1] |

| Short Reflux Time | The second carboxylic acid group is sterically slower to esterify than the first.[1] | Monitor reaction by TLC (Mobile phase: 5% MeOH in DCM). Do not stop until the mono-ester spot disappears. |

Validation Protocol:

-

TLC Check: Spot crude vs. starting material. The di-ester moves significantly higher (

) than the mono-ester ( -

1H NMR: Look for the ethyl quartet/triplet integration.[1] A perfect di-ester has an integration of 4H (CH2) and 6H (CH3) relative to the 3H aromatic signals.[1]

Scenario B: The "Pink/Brown Product" (Oxidative Degradation)

Symptom: The product has a pink, red, or brown hue instead of being white/off-white.[1] Diagnosis: Oxidation of the aniline (amine) group.[1] Anilines are electron-rich and prone to forming colored quinoid or azo-linkage impurities upon exposure to air and light.[1]

| Root Cause | Mechanism | Corrective Action |

| Oxygen Exposure | Radical oxidation of the -NH₂ group during hot reflux.[1] | Strict N₂/Ar Sparging: Degas ethanol before adding SOCl₂. Maintain an inert blanket during reflux.[1] |

| Trace Metals | Metal ions (Fe, Cu) from stir bars or spatulas catalyze aniline oxidation.[1] | Use Teflon-coated magnetic bars.[1] Ensure glass-lined or high-grade stainless steel equipment.[1] |

| Light Sensitivity | Photo-oxidation of the amine salt.[1] | Wrap the reaction flask in aluminum foil during reflux. Store product in amber vials. |

Purification of Colored Product:

-

Dissolve the crude HCl salt in a minimum amount of warm ethanol.[1]

-

Add activated carbon (5-10 wt%). Stir for 30 mins.

-

Filter hot through Celite.[1]

-

Re-precipitate with cold diethyl ether.

Scenario C: "Melting Point is Off" (Salt vs. Free Base)

Symptom: The melting point is lower than expected or the solubility profile is inconsistent.[1] Diagnosis: Confusion between the Hydrochloride Salt and the Free Base, or partial loss of HCl.[1]

-

Free Base (Diethyl 5-aminoisophthalate): MP approx. 80-85°C (estimated based on dimethyl analog ~180°C being higher due to packing; diethyl is often lower).[1] Note: Literature is scarce for the specific diethyl MP; rely on spectral data.

-

Hydrochloride Salt: MP is typically >200°C (with decomposition) .[1]

Diagnostic Table:

| Test | HCl Salt Result | Free Base Result |

| Water Solubility | Soluble (Acidic pH ~2-3) | Insoluble / Poorly Soluble |

| AgNO₃ Test | Precipitates white AgCl | No reaction |

| 1H NMR (DMSO-d6) | Amine protons appear as broad singlet at ~8-10 ppm (NH3+).[1] | Amine protons appear at ~5-6 ppm (NH2).[1] |

Impurity Profile & Minimization Strategy

| Impurity Type | Structure / Description | Origin | Minimization Strategy |

| Mono-Ester | One COOH remains free.[1] | Incomplete reaction; Water presence.[1] | Excess SOCl₂; Extended reflux; Anhydrous conditions.[1] |

| N-Ethyl Impurity | Ethyl group on Nitrogen (-NH-Et).[1] | Alkylation of amine by ethyl chloride (generated in situ).[1] | Avoid excessive temperatures (>80°C).[1] Do not use alkyl halides.[1] |

| Hydrolysis Product | Starting material (Di-acid).[1] | Exposure of HCl salt to humid air.[1] | Store in desiccator.[1] Filter under N₂ if possible.[1] |

Frequently Asked Questions (FAQs)

Q: Can I use Sulfuric Acid (H₂SO₄) instead of Thionyl Chloride?

A: Yes, but it is less efficient for the hydrochloride salt.[1] H₂SO₄ produces water as a byproduct (

Q: How do I store the Diethyl 5-aminoisophthalate Hydrochloride? A: This compound is hygroscopic .[1] Store it in a tightly sealed amber vial within a desiccator at 2-8°C. If it becomes sticky (absorbs water), it can be recrystallized from Ethanol/Ether.[1]

Q: My NMR shows a triplet at 1.1 ppm and a quartet at 3.4 ppm. Is this product? A: No. That is likely Ethanol trapped in the crystal lattice.[1] The ethyl ester signals should be at approximately 1.3 ppm (triplet) and 4.3 ppm (quartet) .[1] The shift to 4.3 ppm is due to the electron-withdrawing ester oxygen.[1]

Q: Why did my product turn into a liquid when I washed it with water? A: The HCl salt is soluble in water.[1] If you wash the solid with water, you will dissolve your product.[1] Wash only with cold anhydrous diethyl ether or cold acetone to remove non-polar impurities.[1]

References

-

Preparation of Amino-Isophthalates via Reduction: Title: "Method for producing high-purity 5-aminoisophthalic acid."[1] Source: Patent JP2004300041A.[1] URL:[1]

-

Thionyl Chloride Mediated Esterification (General Protocol): Title: "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride" (Demonstrates SOCl2 activation mechanism relevant to esters).[1] Source: RSC Advances, 2016.[1][3] URL:[1]

-

Physical Properties of 5-Aminoisophthalic Acid Derivatives: Title: "Dimethyl 5-aminoisophthalate - PubChem Compound Summary."[1] Source: National Center for Biotechnology Information.[1] URL:[1]

-

Fischer Esterification Mechanisms & Equilibria: Title: "Fischer Esterification."[1][2][4][5][6] Source: Organic Chemistry Portal.[1][2] URL:[1]

Sources

Troubleshooting common issues in Diethyl 5-aminoisophthalate hydrochloride reactions

Topic: Troubleshooting & Optimization Guide Product: Diethyl 5-aminoisophthalate hydrochloride (CAS: 42122-73-6 [HCl salt] / 98-26-0 [Free base]) Audience: Organic Chemists, Process Engineers, and Drug Development Scientists

Introduction: Understanding Your Reagent

Diethyl 5-aminoisophthalate hydrochloride is a critical intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iohexol, Iopamidol analogues) and functionalized metal-organic frameworks (MOFs).

Unlike simple anilines, this molecule presents a "push-pull" electronic challenge. The amino group is deactivated by two electron-withdrawing ester groups at the meta positions, significantly lowering its nucleophilicity. Furthermore, as a hydrochloride salt, it introduces acidity and solubility constraints that often disrupt standard coupling protocols if not managed correctly.

This guide addresses the specific failure modes associated with the hydrochloride salt form, focusing on solubility, nucleophilic activation, and hydrolytic stability.

Module 1: Solubility & Free-Basing Protocols

Q: Why is the material insoluble in Dichloromethane (DCM) or Ethyl Acetate?

Diagnosis: You are likely working with the hydrochloride salt , which is ionic and highly polar. While the free base (Diethyl 5-aminoisophthalate) is soluble in chlorinated solvents and alcohols, the HCl salt requires dissociation or neutralization to enter the organic phase.

Technical Insight: The lattice energy of the ammonium chloride salt prevents solvation in non-polar media. Direct use of the salt in acylation reactions without excess base will result in heterogeneous mixtures and stalled reactivity.

Protocol: Controlled Neutralization (Free-Basing)

Do not use strong bases (e.g., 1M NaOH) indiscriminately, as this risks hydrolyzing the ester groups (see Module 3).

Method A: In-Situ Neutralization (Recommended for One-Pot Reactions) If performing an amide coupling or reductive amination in organic solvent:

-

Suspend the HCl salt in the reaction solvent (DCM, DMF, or THF).

-

Add 1.1 to 1.5 equivalents of a tertiary amine base (Triethylamine or DIPEA).

-

Stir for 15–30 minutes at room temperature. The solution should clarify or change texture as the free amine is released and the organic amine hydrochloride precipitates (in DCM) or dissolves (in DMF).

Method B: Biphasic Extraction (For Isolation) Use this if you need the pure free base for storage or sensitive catalysis.

Figure 1: Safe free-basing workflow minimizing ester hydrolysis risk.

Module 2: Reactivity & Nucleophilicity Issues

Q: Why are my amide coupling yields low (<50%)?

Diagnosis: This is a "Deactivated Aniline" problem. The two ester groups at positions 1 and 3 are electron-withdrawing groups (EWG). They pull electron density away from the benzene ring, significantly lowering the pKa of the conjugate acid and reducing the nucleophilicity of the amine at position 5.

Data Comparison: Electronic Effects

| Compound | Substituents | Approx.[1][2][3] pKa (Conjugate Acid) | Relative Nucleophilicity |

| Aniline | None | 4.6 | High |

| Ethyl 4-aminobenzoate | 1 EWG (Para) | ~2.4 | Moderate |

| Diethyl 5-aminoisophthalate | 2 EWGs (Meta) | ~2.3 | Low |

Troubleshooting Steps:

-

Scavenge the HCl: If you use the HCl salt directly with EDC/NHS or HATU, the first equivalent of your base (e.g., DIPEA) is consumed just to neutralize the salt.

-

Correction: Ensure you use at least 3.0 equivalents of base (1 eq for HCl neutralization + 1 eq for the reaction + 1 eq buffer).

-

-

Activate the Electrophile: Standard esters or weak acylating agents may not react.

-

Correction: Use Acid Chlorides or mixed anhydrides. If using carbodiimides (EDC/DCC), add a catalyst like DMAP (4-Dimethylaminopyridine) to facilitate the attack.

-

-

Temperature: Due to low nucleophilicity, these reactions often require heating (40–60°C) rather than room temperature protocols.

Module 3: Stability & Side Reactions

Q: I see "Mono-acid" or "Di-acid" impurities by LC-MS. What happened?

Diagnosis: Unwanted Saponification (Hydrolysis). While literature suggests that iodinated isophthalates (like 5-amino-2,4,6-triiodoisophthalate) are resistant to hydrolysis due to steric shielding [1], the un-iodinated Diethyl 5-aminoisophthalate is sterically accessible and chemically labile.